![molecular formula C28H18F2K5N3O14 B162722 Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162722.png)
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Overview
Description
Fura-FF (potassium salt) is a low-affinity fluorescent dye used for calcium detection. It is a difluorinated derivative of the calcium indicator fura-2. Unlike fura-2, Fura-FF has negligible magnesium sensitivity, reducing interference from this cation. This compound is particularly useful for studying compartments with high concentrations of calcium, such as mitochondria, or in cell systems with relatively low calcium buffering capacities, such as neuronal dendrites and spines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fura-FF (potassium salt) involves the difluorination of the parent compound fura-2. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production methods for Fura-FF (potassium salt) are not widely published. The compound is typically produced in specialized laboratories and supplied by chemical companies for research purposes. The production process likely involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Fura-FF (potassium salt) primarily undergoes reactions related to its function as a calcium indicator. These reactions include:
Binding with Calcium Ions: The compound exhibits a shift in its excitation/emission spectra upon binding with calcium ions, which is the basis for its use as a fluorescent indicator
Common Reagents and Conditions
The primary reagents involved in the use of Fura-FF (potassium salt) are calcium ions. The compound is typically used in aqueous solutions under physiological conditions (e.g., pH 7.0, 37°C) to monitor calcium levels in biological systems .
Major Products Formed
The major product formed from the interaction of Fura-FF (potassium salt) with calcium ions is a fluorescent complex that emits light at specific wavelengths, allowing for the detection and quantification of calcium levels .
Scientific Research Applications
Fura-FF (potassium salt) has a wide range of applications in scientific research, including:
Chemistry: Used as a calcium indicator in various chemical assays to study calcium dynamics and interactions
Biology: Employed in cellular and molecular biology to monitor calcium fluxes in cells, particularly in neuronal and mitochondrial studies
Medicine: Utilized in medical research to investigate calcium-related processes and diseases, such as neurodegenerative disorders and cardiac function
Industry: Applied in the development of diagnostic tools and assays for calcium detection in various industrial processes
Mechanism of Action
Fura-FF (potassium salt) functions by binding to calcium ions, resulting in a shift in its excitation/emission spectra. This shift allows for the detection of calcium levels through fluorescence measurements. The compound’s low affinity for calcium makes it suitable for studying high calcium concentrations without significant interference from magnesium ions .
Comparison with Similar Compounds
Similar Compounds
Fura-2: A high-affinity calcium indicator with significant magnesium sensitivity
Mag-Fura-2: Another calcium indicator with different binding properties and spectral characteristics
Uniqueness of Fura-FF (Potassium Salt)
Fura-FF (potassium salt) is unique due to its low affinity for calcium and negligible magnesium sensitivity. These properties make it particularly useful for studying high calcium concentrations in specific cellular compartments, such as mitochondria and neuronal dendrites .
Biological Activity
Chemical Structure and Properties
The compound features multiple carboxyl groups and amino functionalities, suggesting potential interactions with biological systems. The presence of difluorophenoxy and benzofuran moieties may enhance its lipophilicity and ability to penetrate cellular membranes.
Structural Formula
Component | Description |
---|---|
IUPAC Name | Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
Molecular Formula | C₃₃H₃₄K₅N₆O₁₄ |
Molecular Weight | Approximately 800 g/mol |
The biological activity of compounds with similar structures often involves:
- Enzyme Inhibition : Compounds featuring carboxyl groups can act as enzyme inhibitors by mimicking substrate structures.
- Receptor Binding : The presence of aromatic rings may facilitate binding to various receptors, including those involved in neurotransmission and inflammation.
Case Studies and Related Research
- Calcium Detection : Similar compounds like Fura-FF (a calcium indicator) demonstrate that derivatives of this class can be used in cellular assays to monitor calcium levels, indicating potential applications in cell signaling studies.
- Anticancer Activity : Compounds with carboxymethyl amino groups have shown promise in cancer research by exhibiting cytotoxic effects against various cancer cell lines. For instance, studies on related bis(carboxymethyl) amino compounds have highlighted their ability to induce apoptosis in cancer cells .
- Antimicrobial Properties : Research on structurally similar compounds has indicated potential antimicrobial activity, suggesting that the pentapotassium compound may also exhibit such properties due to its complex structure that can disrupt microbial membranes or inhibit essential metabolic pathways .
Comparative Biological Activity Table
Properties
IUPAC Name |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F2N3O14.5K/c29-14-1-2-15(32(9-21(34)35)10-22(36)37)26(25(14)30)45-4-3-44-18-5-13-6-19(27-31-8-20(47-27)28(42)43)46-17(13)7-16(18)33(11-23(38)39)12-24(40)41;;;;;/h1-2,5-8H,3-4,9-12H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43);;;;;/q;5*+1/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFKAYBOWPHSOE-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])F)F.[K+].[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18F2K5N3O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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